molecular formula C54H30O13Zn4 B14089803 Basolite(R) Z377

Basolite(R) Z377

Cat. No.: B14089803
M. Wt: 1148.3 g/mol
InChI Key: RDZVGMILMJSSPX-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Basolite® Z377 is typically synthesized through a solvothermal method. This involves dissolving zinc nitrate and 1,3,5-benzenetricarboxylic acid in a solvent such as dimethylformamide (DMF) and heating the mixture at elevated temperatures for several hours. The reaction conditions often include temperatures around 100-150°C and reaction times ranging from 12 to 24 hours . Industrial production methods may involve scaling up this process while ensuring consistent quality and yield.

Chemical Reactions Analysis

Basolite® Z377 undergoes various chemical reactions, including:

    Oxidation: The framework can be oxidized under specific conditions, altering its structural properties.

    Reduction: Reduction reactions can modify the oxidation state of the metal centers within the framework.

    Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced with other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation.

Scientific Research Applications

Basolite® Z377 has numerous scientific research applications:

Mechanism of Action

The mechanism by which Basolite® Z377 exerts its effects involves the interaction between the metal centers and the organic ligands. The zinc ions coordinate with the carboxylate groups of the ligands, creating a porous structure. This structure allows for the adsorption of gases and other molecules, facilitated by the high surface area and the presence of open metal sites .

Comparison with Similar Compounds

Basolite® Z377 can be compared with other metal-organic frameworks such as:

Basolite® Z377 stands out due to its exceptionally high surface area and hydrogen adsorption capacity, making it particularly suitable for applications in hydrogen storage and gas separation.

Properties

Molecular Formula

C54H30O13Zn4

Molecular Weight

1148.3 g/mol

IUPAC Name

tetrazinc;4-[3,5-bis(4-carboxylatophenyl)phenyl]benzoate;oxygen(2-)

InChI

InChI=1S/2C27H18O6.O.4Zn/c2*28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;;;/h2*1-15H,(H,28,29)(H,30,31)(H,32,33);;;;;/q;;-2;4*+2/p-6

InChI Key

RDZVGMILMJSSPX-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

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